6,7-Difluoro-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
6,7-difluoro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLRTKXVZAXYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784077-42-4 | |
| Record name | 6,7-difluoro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group is introduced at the 2 position through carboxylation reactions, often using carbon dioxide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorobenzofuran alcohols or aldehydes.
Substitution: Formation of various substituted benzofuran derivatives
Scientific Research Applications
6,7-Difluoro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-tumor, antibacterial, and antiviral activities.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can form hydrogen bonds with active site residues, facilitating the compound’s biological activity .
Comparison with Similar Compounds
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid ()
The acetic acid derivative () exhibits a longer side chain, which may reduce binding efficiency in biological targets compared to the direct carboxylic acid group in the target compound.
6,7-Dimethyl-2-Benzofurancarboxaldehyde ()
| Property | This compound | 6,7-Dimethyl-2-Benzofurancarboxaldehyde |
|---|---|---|
| Substituents | -F (6,7), -COOH (2) | -CH₃ (6,7), -CHO (2) |
| Electronic Effects | Electron-withdrawing (F), acidic (-COOH) | Electron-donating (CH₃), electrophilic (CHO) |
| Reactivity | High solubility in polar solvents | Aldehyde group prone to nucleophilic addition reactions |
The methyl groups in the dimethyl analog () increase lipophilicity, whereas fluorine atoms in the target compound improve polarity and hydrogen-bonding capacity. The aldehyde group in the former is more reactive than the carboxylic acid, limiting its stability in aqueous environments .
4,4-Difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid ()
| Property | This compound | 4,4-Difluoro-tetrahydro-benzothiophene-2-carboxylic Acid |
|---|---|---|
| Core Structure | Benzofuran (oxygen heteroatom) | Benzothiophene (sulfur heteroatom), partially saturated |
| Fluorine Position | 6,7-positions on aromatic ring | 4,4-positions on saturated carbons |
| Molecular Formula | C₉H₄F₂O₃ (theoretical) | C₉H₈F₂O₂S |
| Biological Relevance | Potential for aromatic π-π interactions | Sulfur atom may enhance binding to metal-containing enzymes |
The benzothiophene derivative () introduces sulfur, which can participate in metal coordination, unlike the oxygen-containing benzofuran.
Research Implications and Data Gaps
- Electronic Effects : Fluorine substituents in benzofuran derivatives increase electronegativity and acidity, enhancing interactions with biological targets compared to methyl or aldehyde groups .
- Structural Rigidity : The fully aromatic benzofuran core (target compound) likely offers greater conformational stability than partially saturated analogs ().
- Safety and Handling : Safety data for the target compound are unavailable, though room-temperature storage is common for similar powders ().
Biological Activity
6,7-Difluoro-1-benzofuran-2-carboxylic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C9H6F2O3
- CAS Number: 1784077-42-4
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzofuran Skeleton: The benzofuran core can be synthesized through various methods, including cyclization reactions involving ortho-substituted phenols and α,β-unsaturated carbonyl compounds.
- Fluorination: Fluorination is usually performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 6 and 7 positions of the benzofuran ring.
- Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure or through hydrolysis of an ester precursor.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer treatment. In vitro assays demonstrated that derivatives of benzofuran-based carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9b | MCF-7 | NA |
| 9e | MDA-MB-231 | 2.52 ± 0.39 |
| 9f | MDA-MB-231 | 11.50 ± 1.05 |
NA: Not Applicable (IC50 > 100 μM)
The compound 9e showed remarkable effectiveness with an IC50 value of 2.52 μM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative effects and potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Carbonic Anhydrases (CAs): This compound has been identified as a submicromolar inhibitor of human carbonic anhydrase IX (hCA IX), which plays a crucial role in tumorigenicity and pH regulation within tumors .
- Induction of Apoptosis: Studies indicate that treatment with benzofuran derivatives leads to cell cycle arrest and apoptosis in cancer cells. For instance, flow cytometry assays revealed increased sub-G1 phase populations in treated cells, suggesting significant apoptotic activity .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antiproliferative Effects: A study assessed various benzofuran derivatives for their antiproliferative activities against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis .
- Mechanistic Insights into hCA Inhibition: Research focusing on the inhibition of hCA IX by benzofuran-based carboxylic acids demonstrated that these compounds could disrupt tumor pH regulation, thereby enhancing their anticancer efficacy .
Q & A
Q. What are the key synthetic routes for 6,7-Difluoro-1-benzofuran-2-carboxylic acid?
The synthesis typically involves constructing the benzofuran core followed by fluorination. A common approach includes:
- Benzannulation : Reacting substituted furan derivatives with fluorinated aromatic precursors. For example, NaH/THF-mediated cyclization (as seen in benzofuran synthesis ).
- Fluorination : Electrophilic fluorination using agents like Selectfluor™ or deoxyfluorination reagents at positions 6 and 7. Post-functionalization of the carboxylic acid group can be achieved via hydrolysis of nitrile intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
Use orthogonal methods to confirm structure and purity:
- NMR Spectroscopy : and NMR to verify fluorine substitution patterns and aromatic proton environments.
- HPLC-MS : To assess purity and detect trace impurities (e.g., unreacted fluorinated intermediates).
- IR Spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm) and fluorine-induced shifts in aromatic C-F bonds .
Q. What safety protocols should be followed during handling?
- Personal Protection : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent hydrolysis or degradation. Avoid exposure to moisture .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Palladium Catalysis : Screen Pd(II)/Pd(0) catalysts (e.g., Pd(OAc), Pd(PPh)) with ligands (XPhos, SPhos) to activate the benzofuran core.
- Fluorine Retention Analysis : Monitor defluorination risks using NMR during Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and stability .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR shows unexpected peaks, perform DFT calculations (e.g., Gaussian 16) to model chemical shifts and compare with experimental data.
- Isotopic Labeling : Use -labeled carboxylic acid derivatives to confirm hydrolysis pathways .
- X-ray Crystallography : Resolve ambiguities in fluorine positioning (if crystalline derivatives are obtainable) .
Q. What computational methods are suitable for predicting its pharmacokinetic properties?
Q. How to evaluate its stability under varying pH and temperature conditions?
Q. What strategies optimize its use in multicomponent reactions (MCRs)?
Q. How to resolve discrepancies in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
